
N-(5-(4-(メチルチオ)フェニル)-1,3,4-オキサジアゾール-2-イル)-3-トシルプロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a compound with significant interest in scientific research due to its unique chemical structure and potential applications across various fields. Its structure incorporates functional groups such as a methylthio group, an oxadiazole ring, and a tosyl-propanamide moiety, giving it a distinctive set of chemical properties.
科学的研究の応用
The compound has a wide range of applications in different fields:
Chemistry
Catalysis: : Potential use as a ligand in catalytic cycles.
Synthetic intermediate: : Used in the synthesis of more complex molecules.
Biology
Bioactive molecule: : Could serve as a scaffold for developing drugs targeting specific biological pathways.
Medicine
Therapeutic potential: : Research into its potential as an anticancer, antibacterial, or antiviral agent.
Industry
Material science: : Possible applications in the development of novel materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide typically involves the following steps:
Formation of the oxadiazole ring: : This step usually involves the cyclization of a precursor compound containing a carboxylic acid and a hydrazide group under dehydrating conditions.
Introduction of the methylthio group: : The methylthio group can be introduced via nucleophilic substitution using a methylthiol reagent.
Attachment of the tosyl-propanamide moiety: : The tosyl group is generally introduced through a tosyl chloride reagent in the presence of a base, followed by amide bond formation.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using batch or continuous flow processes, ensuring tight control over reaction conditions to maximize yield and purity. The use of automated reactors and in-line monitoring can enhance reproducibility and efficiency.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylthio group, which can be converted to a sulfoxide or sulfone.
Reduction: : Reduction reactions may target the oxadiazole ring or the nitro groups if present.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Catalytic hydrogenation using palladium on carbon, lithium aluminum hydride.
Substitution: : Halogenation using bromine, nucleophiles like amines or thiols for substitution at the oxadiazole.
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Reduced forms of the oxadiazole or aromatic ring.
Substitution: : Halo-derivatives or substituted oxadiazole compounds.
作用機序
The exact mechanism of action can vary depending on its application:
Molecular Targets and Pathways: : In medicinal chemistry, it might target enzymes or receptors involved in disease pathways, inhibiting their activity or modulating their function.
Chemical Mechanism: : In catalytic processes, it could act as a ligand, coordinating to a metal center and facilitating chemical transformations.
Similar Compounds
N-(4-phenyl-1,3,4-oxadiazol-2-yl)acetamide
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide
Comparison
Structural Uniqueness: : The presence of a methylthio group and a tosyl-propanamide moiety distinguishes it from other similar compounds, potentially imparting different chemical reactivity and biological activity.
Chemical Reactivity: : Variations in substituents lead to differences in reactivity, making this compound unique for certain reactions and applications.
This overview should give you a thorough understanding of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide, from its synthesis to its applications and mechanisms of action. Dive into the specifics, and you'll uncover even more about its fascinating properties and potentials!
特性
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13-3-9-16(10-4-13)28(24,25)12-11-17(23)20-19-22-21-18(26-19)14-5-7-15(27-2)8-6-14/h3-10H,11-12H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSUQARUIQULSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
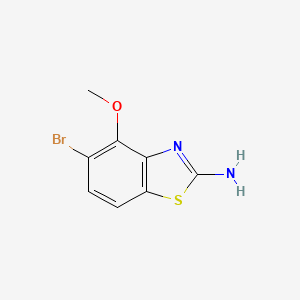
![N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2518544.png)
![N-{[4-(2,6-dimethoxyphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2518545.png)
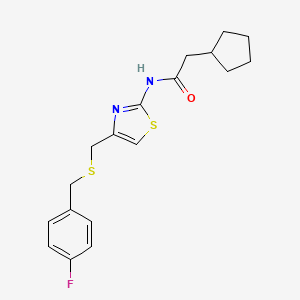
![N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2518547.png)
![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2518548.png)
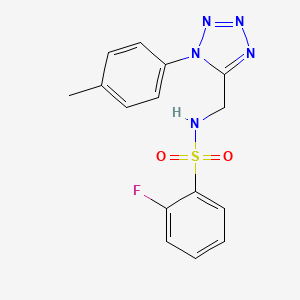
![3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid](/img/structure/B2518551.png)
![3-(ethanesulfonyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride](/img/structure/B2518553.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/new.no-structure.jpg)
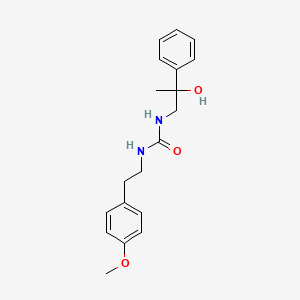
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate](/img/structure/B2518558.png)
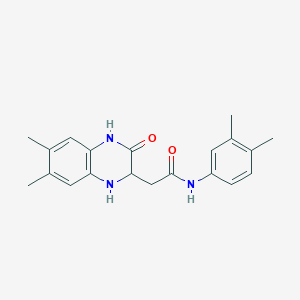
![(1E)-1-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-N-(1,3-thiazol-2-yl)methanimine](/img/structure/B2518564.png)
